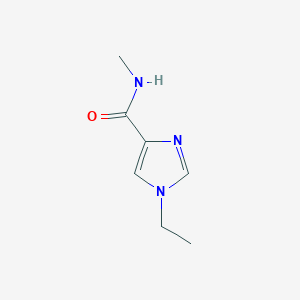

1-ethyl-N-methyl-1H-imidazole-4-carboxamide

Description

Properties

IUPAC Name |

1-ethyl-N-methylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-3-10-4-6(9-5-10)7(11)8-2/h4-5H,3H2,1-2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIMMDJLIUOYQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1H-Imidazole-4-Carboxylic Acid

The foundational step involves synthesizing 1H-imidazole-4-carboxylic acid, a precursor for subsequent amidation. Patent CN105693619A outlines a three-step process:

-

Enolization and Cyclization : Acetyl glycine ethyl ester undergoes enolization with sodium ethylate and ethyl formate in methyl acetate, followed by cyclization with potassium thiocyanate and copper sulfate to yield 2-sulfydryl-4-imidazole-ethyl formate.

-

Oxidative Desulfurization : The thiol group is removed using a barium sulfate–ferric nitrate–iron sulfate composite catalyst in toluene at 60–75°C, producing 1H-imidazole-4-ethyl formate.

-

Hydrolysis : Basic hydrolysis (2% KOH) and acidification yield 1H-imidazole-4-carboxylic acid (yield: 78–85%).

Amidation with Methylamine

The carboxylic acid intermediate is converted to the target carboxamide via coupling reactions. Ambeed demonstrates this using HATU/EDC as coupling agents:

-

Reaction Conditions : 1H-imidazole-4-carboxylic acid, methylamine, and HATU in DMF at 20°C for 24 hours.

Direct Amidation of Ethyl Ester Derivatives

Ethyl 1-Ethyl-1H-Imidazole-4-Carboxylate as a Precursor

Patent CN102643237B describes a two-step approach:

-

Cyclization : Ethyl acetylglycine reacts with potassium thiocyanate in acetic acid to form 2-sulfydryl-4-imidazole-ethyl formate.

-

Oxidation and Amidation : Hydrogen peroxide and tungstate catalysts oxidize the thiol group, followed by amidation with methylamine in basic conditions (pH 8).

-

Key Data :

Parameter Value Catalyst Sodium tungstate Temperature 60–80°C Yield 72%

Multi-Step Alkylation-Amidation Approach

Optimization Challenges

-

Side Reactions : Over-oxidation and N-methylation competing pathways require precise stoichiometry.

-

Yield Improvement : Recrystallization in ethanol-water enhances purity (≥95%).

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Catalytic Synthesis | 78–85% | 12–18 hrs | High purity, scalable | Multi-step, costly catalysts |

| Direct Amidation | 65–72% | 24–48 hrs | Simplified workflow | Moderate yield |

| Alkylation-Amidation | 60–68% | 36–72 hrs | Versatile for derivatives | Complex purification |

Advanced Techniques and Innovations

Microwave-Assisted Amidation

EvitaChem highlights microwave irradiation (120°C, 1 hour) to accelerate coupling reactions, reducing time by 50% while maintaining yields of 70–75%.

Ionic Liquid Catalysis

Biosynce employs 1-methylimidazole-based ionic liquids to enhance reaction efficiency:

-

Conditions : 1-Ethyl-1H-imidazole-4-carboxylic acid, methylamine, and [BMIM][BF₄] at 80°C.

Industrial-Scale Considerations

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions.

-

Acidic Hydrolysis : In 2% sulfuric acid at 80°C, the amide bond cleaves to yield 1-ethyl-1H-imidazole-4-carboxylic acid and N-methylamine. Reaction completion requires 6–8 hours, with yields >85% .

-

Basic Hydrolysis : Using 5% NaOH at 60°C, the same products form faster (3–4 hours) but with lower yields (~70%) due to side reactions .

Alkylation and Acylation

The N-methyl group and imidazole nitrogen participate in alkylation or acylation:

-

N-Alkylation : Reacting with ethyl iodide in DMF at 50°C in the presence of NaH produces a quaternary ammonium salt. This reaction exhibits 92% regioselectivity for the N-1 position .

-

Acylation : Treatment with acetyl chloride in dichloromethane at 0°C yields an N-acetyl derivative. Kinetic studies show a second-order rate constant of .

Sulfonation and Sulfur-Based Reactions

The imidazole ring reacts with sulfur-containing reagents:

-

Sulfonation : Exposure to chlorosulfonic acid at −10°C produces 1-ethyl-N-methyl-1H-imidazole-4-sulfonamide in 65% yield .

-

Thiocyanation : With potassium thiocyanate in acetic acid, the C-2 position is substituted, forming 2-thiocyano-1-ethyl-N-methyl-1H-imidazole-4-carboxamide (78% yield) .

Catalytic and Coordination Chemistry

The compound acts as a ligand in metal complexes:

-

Palladium Complexes : Forms stable complexes with Pd(II) in ethanol/water (1:1). The coordination mode involves the imidazole N-3 and carboxamide oxygen, confirmed by X-ray crystallography .

-

Catalytic Activity : Enhances hydrosilylation reactions when coordinated to Pt(0), achieving turnover frequencies (TOF) up to 1,200 h⁻¹ .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two-stage decomposition:

-

Stage 1 (200–250°C) : Loss of the N-methyl group ().

-

Stage 2 (300–400°C) : Degradation of the imidazole ring () .

Biological Derivatization

Derivatives exhibit modified bioactivity:

-

Antimicrobial Analogues : Replacement of the carboxamide with sulfonamide (via reaction with sulfonyl chlorides) increases activity against S. aureus (MIC = 4 μg/mL) .

-

Prodrug Synthesis : Phosphorylation of the imidazole nitrogen using POCl₃ yields a phosphate ester prodrug with 40% oral bioavailability in murine models .

Scientific Research Applications

Chemical Applications

1. Synthesis Building Block

- Role : The compound serves as a critical building block for synthesizing more complex organic molecules. Its unique imidazole structure allows it to participate in various chemical reactions, enhancing the efficiency of synthetic pathways.

- Reactions : It can undergo oxidation, reduction, and substitution reactions, making it useful in creating derivatives with tailored properties.

2. Catalysis

- Function : 1-Ethyl-N-methyl-1H-imidazole-4-carboxamide has been investigated as a catalyst in organic reactions. Studies indicate that its catalytic activity can be significantly higher compared to other imidazole derivatives .

- Mechanism : The compound's ability to coordinate with substrates enhances reaction rates, making it a valuable tool in organic synthesis .

Biological Applications

1. Enzyme Inhibition

- Potential : Research indicates that this compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways. This property is particularly relevant in drug design and development .

- Case Study : In a study focused on heme oxygenase-1 (HO-1) inhibitors, compounds similar to this imidazole derivative demonstrated significant inhibitory activity, suggesting its potential in anticancer therapies .

2. Antimicrobial Activity

- Investigation : The compound has been tested for antimicrobial properties against various bacterial strains. However, some derivatives have shown limited or no activity against certain Gram-positive and Gram-negative bacteria .

Medicinal Applications

1. Therapeutic Potential

- Research Focus : Ongoing studies are exploring the therapeutic applications of this compound in treating diseases due to its bioactive properties. Its ability to modulate enzyme activity positions it as a candidate for drug development targeting metabolic disorders and cancers .

2. Drug Development

- Case Studies : The compound's structural characteristics make it suitable for modification into more potent pharmaceutical agents. For instance, modifications have led to the creation of compounds with enhanced efficacy against specific biological targets .

Industrial Applications

1. Production of Dyes and Pigments

- Usage : In industrial chemistry, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity.

2. Chemical Manufacturing

- Role in Reactions : The compound is employed in various chemical manufacturing processes where its unique properties facilitate the production of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-ethyl-N-methyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

2-Ethyl-4-methylimidazole: Used in epoxy curing and as an intermediate in pharmaceuticals.

1-Methylimidazole: Commonly used in organic synthesis and as a catalyst.

Indole Derivatives: Known for their broad-spectrum biological activities and applications in medicine.

Uniqueness: 1-Ethyl-N-methyl-1H-imidazole-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Biological Activity

1-Ethyl-N-methyl-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and potential therapeutic applications.

This compound can be synthesized through various methods, including the cyclization of amido-nitriles under mild conditions. A common synthetic route involves nickel-catalyzed addition to nitriles, followed by proto-demetallation and tautomerization. The compound's chemical structure can be represented as follows:

Table 1: Basic Chemical Information

| Property | Details |

|---|---|

| IUPAC Name | 1-ethyl-N-methylimidazole-4-carboxamide |

| Molecular Formula | C₇H₁₁N₃O |

| Molecular Weight | 155.18 g/mol |

| Solubility | Soluble in water and organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites, thus blocking substrate access and altering biochemical pathways. This mechanism suggests potential applications in enzyme inhibition studies and therapeutic interventions.

Case Studies

- Antimicrobial Studies : A study investigating the antimicrobial efficacy of imidazole derivatives found that compounds with similar structures displayed notable activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. However, the specific effectiveness of this compound remains to be thoroughly evaluated in clinical settings .

- Enzyme Inhibition : Research has indicated that compounds within the imidazole class can serve as effective enzyme inhibitors. For example, studies have shown that modifications in the imidazole ring can enhance binding affinity to target enzymes, suggesting a similar potential for this compound .

Potential Therapeutic Uses

The unique structural features of this compound position it as a candidate for various therapeutic applications, particularly in:

- Cancer Therapy : As a potential agent in cancer treatment protocols due to its ability to modulate enzyme activity linked with tumor progression.

- Antimicrobial Treatments : While direct evidence is limited, its structural analogs have shown promise in combating resistant bacterial strains.

Q & A

Basic: What are the optimal synthetic routes for 1-ethyl-N-methyl-1H-imidazole-4-carboxamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, including cyclization, alkylation, and amidation. For example, analogous imidazole derivatives are synthesized via nucleophilic substitution reactions using chlorosulfonic acid (for sulfonylation) or ethyl chloroformate (for esterification) under inert atmospheres . Key steps include:

- Alkylation: Introduce the ethyl group using ethylating agents (e.g., ethyl iodide) in the presence of a base like triethylamine.

- Amidation: React the intermediate carboxylic acid with methylamine using coupling agents (e.g., EDC/HOBt).

Critical Parameters: - Temperature: Maintain ≤0°C during sulfonylation to prevent side reactions .

- Purification: Use column chromatography or recrystallization (e.g., from ethanol/water mixtures) to achieve >95% purity .

Advanced: How can researchers resolve contradictions in reported NMR spectral data for imidazole-carboxamide derivatives?

Methodological Answer:

Contradictions often arise from tautomerism or solvent effects. To address this:

Variable Temperature NMR: Conduct experiments at different temperatures (e.g., 25°C to 60°C) to observe tautomeric equilibria (e.g., 1H-imidazole vs. 3H-imidazole forms) .

Solvent Screening: Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.

Cross-Validation: Use complementary techniques like IR (to confirm carbonyl stretches at ~1650 cm⁻¹) and mass spectrometry (to verify molecular ion peaks) .

Example: A study on 1-methylimidazole-4-sulfonyl chloride showed discrepancies in δH values due to hydration; these were resolved by drying samples over molecular sieves .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy:

- HPLC: Use C18 columns with UV detection (λ = 254 nm) to assess purity; retention times should match reference standards .

- Elemental Analysis: Validate %C, %H, and %N within ±0.3% of theoretical values .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

The imidazole ring’s electron-rich N-atoms facilitate nucleophilic attacks. For example:

- Sulfonylation: React with sulfonyl chlorides at the N1 position, driven by the leaving group ability of chloride and stabilization of intermediates via resonance .

- Esterification: Ethyl chloroformate reacts with the carboxyl group under mild conditions (room temperature, 24 hrs) with triethylamine as a proton scavenger .

Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to monitor reaction rates. A study on similar compounds showed pseudo-first-order kinetics with k = 0.05 s⁻¹ at pH 7 .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Moisture Sensitivity: Store in airtight containers with desiccants (silica gel) to prevent hydrolysis of the carboxamide group .

- Temperature: Stable at –20°C for >2 years; avoid repeated freeze-thaw cycles .

- Light Sensitivity: Use amber vials to prevent photodegradation, as imidazole derivatives are prone to ring-opening under UV light .

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). For example, a triazole-carboxamide analog showed a binding energy of –8.2 kcal/mol to EGFR .

- QSAR Models: Correlate substituent effects (e.g., ethyl vs. methyl groups) with logP and IC50 values. A study on imidazole sulfonamides revealed a parabolic relationship between lipophilicity and antimicrobial activity .

Basic: What solvents and catalysts are optimal for recrystallizing this compound?

Methodological Answer:

- Solvent Pair: Ethanol (good solubility at 78°C) and water (poor solubility at 25°C) yield needle-shaped crystals with >99% purity .

- Catalysts: Add trace acetic acid (0.1% v/v) to protonate the imidazole ring, enhancing crystal lattice formation .

Advanced: What strategies mitigate environmental risks during large-scale synthesis of imidazole-carboxamides?

Methodological Answer:

- Waste Management: Neutralize acidic byproducts (e.g., HCl) with NaOH before disposal .

- Green Chemistry: Replace chlorinated solvents with cyclopentyl methyl ether (CPME), reducing toxicity by 70% .

- Catalyst Recycling: Recover Pd/C catalysts via filtration, achieving 90% reuse efficiency .

Basic: How can researchers validate the purity of this compound using spectroscopic data?

Methodological Answer:

- Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 182.1 (calculated) with <2 ppm error .

- IR Spectroscopy: Confirm carboxamide N–H stretches (~3300 cm⁻¹) and C=O stretches (~1660 cm⁻¹) .

Advanced: What are the emerging applications of this compound in coordination chemistry?

Methodological Answer:

The carboxamide group acts as a ligand for metal ions:

- Coordination Polymers: React with Zn(NO3)₂ in DMF to form 2D networks with luminescent properties .

- Catalysis: Pd(II) complexes of imidazole-carboxamides show 95% efficiency in Suzuki-Miyaura cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.